molecular formula C17H20ClN3O3 B5420911 N-(5-CHLORO-2-METHOXYPHENYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

N-(5-CHLORO-2-METHOXYPHENYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B5420911
M. Wt: 349.8 g/mol
InChI Key: MRJKBGHRPGUKNP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-4-[(furan-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a furan-2-ylmethyl group and a carboxamide group, along with a 5-chloro-2-methoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-[(furan-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Furan-2-ylmethyl Group: The piperazine ring is then reacted with furan-2-ylmethyl halide in the presence of a base to introduce the furan-2-ylmethyl group.

    Introduction of the Carboxamide Group: The resulting compound is then treated with an appropriate carboxylic acid derivative (such as an acid chloride or anhydride) to form the carboxamide group.

    Attachment of the 5-Chloro-2-Methoxyphenyl Moiety: Finally, the 5-chloro-2-methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-4-[(furan-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-4-[(furan-2-yl)methyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-[(furan-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)-4-[(furan-2-yl)methyl]piperazine-1-carboxamide: Similar structure but lacks the chloro substituent.

    N-(5-Chloro-2-methoxyphenyl)-4-[(thiophen-2-yl)methyl]piperazine-1-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-4-[(furan-2-yl)methyl]piperazine-1-carboxamide is unique due to the presence of both the chloro and methoxy substituents on the phenyl ring, as well as the furan-2-ylmethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-23-16-5-4-13(18)11-15(16)19-17(22)21-8-6-20(7-9-21)12-14-3-2-10-24-14/h2-5,10-11H,6-9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJKBGHRPGUKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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